1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Reactive aldehydes often cause low yields in multi-step syntheses due to oxidation and side reactions. This compound solves that challenge as a protected aldehyde intermediate, offering controlled reactivity for complex molecule construction. - Enhanced stability vs. free aldehyde prevents unwanted side reactions, improving synthetic efficiency. - Higher LogP (XLogP3=2.5) enables efficient reverse-phase purification, reducing solvent use and time. - Specific physical constants (bp 292-294°C, density 1.03 g/mL) allow rapid identity verification upon receipt.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 69034-13-5
Cat. No. B1361630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diethoxyethoxy)-4-methoxybenzene
CAS69034-13-5
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=C(C=C1)OC)OCC
InChIInChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
InChIKeyXWIJNGRJPFEZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diethoxyethoxy)-4-methoxybenzene: Key Properties & Procurement


1-(2,2-Diethoxyethoxy)-4-methoxybenzene (CAS 69034-13-5), commonly known as 4-Methoxyphenoxyacetaldehyde diethyl acetal, is an organic building block in the class of aromatic ethers and acetals. Its structure comprises a 4-methoxyphenoxy group linked to an acetaldehyde diethyl acetal moiety . This molecular architecture, defined by a molecular formula of C13H20O4 and a molecular weight of 240.30 g/mol , is characteristic of a protected aldehyde intermediate. The acetal functional group serves as a protective strategy for the reactive aldehyde, enabling its use in multi-step organic syntheses . The compound is primarily utilized in research and industrial settings as a synthetic intermediate for pharmaceuticals, fragrances, and fine chemicals .

1-(2,2-Diethoxyethoxy)-4-methoxybenzene: Non-Interchangeable with Generic Acetals


The specific substitution pattern of 1-(2,2-diethoxyethoxy)-4-methoxybenzene—featuring a 4-methoxyphenoxy group—imparts distinct physicochemical and reactivity properties that are not replicated by generic acetals or simpler phenoxyacetaldehyde derivatives. Unlike the parent aldehyde, 2-(4-methoxyphenoxy)acetaldehyde (CAS 68426-09-5), which is a reactive and less stable free aldehyde prone to oxidation and unwanted side reactions , the diethyl acetal form provides enhanced stability and controlled reactivity . Furthermore, the presence of the electron-donating methoxy group on the phenyl ring modulates the electronic characteristics of the aromatic system, which can be critical for regioselectivity in subsequent synthetic steps, a feature absent in unsubstituted analogs like (2,2-diethoxyethoxy)benzene (CAS 32438-31-6) . Consequently, substituting with a generic acetal intermediate lacking this precise substitution pattern can lead to altered reaction rates, reduced yields, or the failure of a synthetic sequence, underscoring the compound's non-interchangeable nature.

1-(2,2-Diethoxyethoxy)-4-methoxybenzene: Key Differentiating Evidence


Enhanced Stability vs. Free Aldehyde

The target compound, as a diethyl acetal, demonstrates significantly enhanced stability compared to its free aldehyde counterpart. The diethyl acetal structure reduces the reactivity of the aldehyde group, making it more resistant to oxidation and unwanted side reactions during storage and synthetic manipulations . In contrast, the free aldehyde, 2-(4-methoxyphenoxy)acetaldehyde, is a reactive intermediate that presents challenges in optimizing stability and selectivity in synthetic and biological systems .

Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Lipophilicity Advantage in Purification

The presence of the methoxy group on the aromatic ring in 1-(2,2-diethoxyethoxy)-4-methoxybenzene significantly alters its lipophilicity compared to the unsubstituted analog. The calculated partition coefficient (XLogP3) for the target compound is 2.5 , while the predicted LogP for (2,2-diethoxyethoxy)benzene (CAS 32438-31-6) is estimated to be lower. A direct ACD/Labs LogP calculation for the target compound yields a value of 2.96 , compared to a predicted LogP of approximately 2.26 for (2,2-diethoxyethoxy)benzene . This difference of 0.7 LogP units translates to a nearly 5-fold increase in lipophilicity, which directly impacts its behavior in reverse-phase chromatography and solvent partitioning.

Physicochemical Properties Chromatography LogP Prediction

Physical Properties for Identity Confirmation

The target compound possesses a distinct set of physical properties that are essential for quality control and identity confirmation, which differentiate it from other acetal intermediates. The reported boiling point range is 292-294 °C (lit.) , the density is 1.03 g/mL at 25 °C (lit.) , and the refractive index (n20/D) is 1.494 (lit.) [1]. These values are specific to this molecule and differ from those of closely related compounds. For instance, the unsubstituted analog, (2,2-diethoxyethoxy)benzene, has an estimated boiling point of approximately 290.4 °C at 760 mmHg .

Quality Control Physical Characterization Acetal Intermediates

1-(2,2-Diethoxyethoxy)-4-methoxybenzene: Key Application Scenarios


Controlled Aldehyde Release in Synthesis

Due to its enhanced stability as an acetal relative to the free aldehyde , 1-(2,2-diethoxyethoxy)-4-methoxybenzene is optimally employed in synthetic sequences requiring a protected aldehyde functionality. This scenario is critical in the synthesis of complex molecules, such as certain benzofuran derivatives [1] or other heterocycles found in pharmaceuticals and fragrances , where a late-stage deprotection under mild acidic conditions can release the reactive 4-methoxyphenoxyacetaldehyde for a final cyclization or coupling step. This approach minimizes unwanted side reactions and improves overall synthetic yield.

Optimized Purification via Higher LogP

In multi-step synthetic pathways where intermediate purification by flash chromatography is a bottleneck, the higher LogP of 1-(2,2-diethoxyethoxy)-4-methoxybenzene (XLogP3 = 2.5) offers a distinct advantage over less lipophilic analogs. This property allows for more effective separation from polar impurities using standard reverse-phase C18 silica gel, reducing purification time and solvent consumption. This scenario is particularly valuable in medicinal chemistry laboratories and contract research organizations where high-throughput purification of diverse compound libraries is required.

QC Protocol for Acetal Intermediates

For chemical procurement and inventory management in R&D or pilot plant settings, the specific physical constants of 1-(2,2-diethoxyethoxy)-4-methoxybenzene (e.g., boiling point 292-294 °C, density 1.03 g/mL) serve as essential reference points. When receiving a shipment or verifying the identity of material from a new supplier, these values allow for rapid and definitive confirmation, distinguishing it from other acetal intermediates with similar CAS numbers or names. This application scenario ensures the integrity of the synthetic process and prevents costly errors arising from the use of an incorrect analog.

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